molecular formula C15H22N2OS B321634 N-mesityl-N'-(3-methylbutanoyl)thiourea

N-mesityl-N'-(3-methylbutanoyl)thiourea

Cat. No.: B321634
M. Wt: 278.4 g/mol
InChI Key: RXILWPBMWBLTCP-UHFFFAOYSA-N
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Description

N-mesityl-N'-(3-methylbutanoyl)thiourea is a disubstituted thiourea derivative characterized by a mesityl (2,4,6-trimethylphenyl) group and a 3-methylbutanoyl acyl chain. Thioureas, with the general formula (R¹R²N)(R³R⁴N)C=S, exhibit unique chemical properties due to the sulfur atom in the thiocarbonyl group, which enhances their ability to form hydrogen bonds and metal complexes compared to ureas . The 3-methylbutanoyl substituent contributes to lipophilicity, which may influence biological activity or material applications .

Properties

Molecular Formula

C15H22N2OS

Molecular Weight

278.4 g/mol

IUPAC Name

3-methyl-N-[(2,4,6-trimethylphenyl)carbamothioyl]butanamide

InChI

InChI=1S/C15H22N2OS/c1-9(2)6-13(18)16-15(19)17-14-11(4)7-10(3)8-12(14)5/h7-9H,6H2,1-5H3,(H2,16,17,18,19)

InChI Key

RXILWPBMWBLTCP-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)NC(=S)NC(=O)CC(C)C)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=S)NC(=O)CC(C)C)C

Origin of Product

United States

Comparison with Similar Compounds

Alkyl/Acyl-Substituted Thioureas

Thioureas with varying acyl chains, such as butyramide (5a), pentanamide (5b), and hexanamide (5c), demonstrate that increasing alkyl chain length correlates with decreased melting points (e.g., 180–182°C for 5a vs. 142–143°C for 5c) and altered solubility profiles . For N-mesityl-N'-(3-methylbutanoyl)thiourea, the branched 3-methylbutanoyl group likely results in a lower melting point compared to linear acyl analogs. However, the mesityl group’s bulk may counteract this trend by increasing crystalline lattice stability.

Table 1: Physical Properties of Acyl-Substituted Thioureas

Compound Substituents Melting Point (°C) Yield (%) Solubility Trends
5a (Butyramide) Phenyl-sulfamoyl + butyryl 180–182 51.0 Moderate in DCM/MeOH
5c (Hexanamide) Phenyl-sulfamoyl + hexanoyl 142–143 48.3 Higher in organic solvents
N-mesityl derivative Mesityl + 3-methylbutanoyl *Predicted: 150–160 *Moderate Lower in polar solvents

*Predicted values based on structural analogs .

Aryl/Heteroaryl-Substituted Thioureas

Sulfonaryl thioureas (e.g., compound 10) exhibit enhanced catalytic activity in organic reactions, achieving 28% conversion compared to aryl esters (22%) . The mesityl group, being electron-donating, may reduce catalytic efficiency compared to electron-withdrawing sulfonaryl groups. However, its steric bulk could stabilize transition states in specific reactions, as seen in thiourea organocatalysts .

Table 2: Catalytic and Chemical Reactivity Comparison

Compound Substituents Catalytic Conversion (%) Key Applications
Sulfonaryl thiourea 10 Sulfonaryl + phenyl 28 Asymmetric synthesis
Aryl ester thiourea 8 Aryl ester + phenyl 22 Mild catalysis
N-mesityl derivative Mesityl + 3-methylbutanoyl *Theoretical: 15–20 Sterically hindered reactions

*Theoretical values inferred from substituent effects .

Halogenated and Electron-Deficient Thioureas

Thioureas with halogenated substituents, such as N-(4-chlorobutanoyl)-N'-(2-trifluoromethylphenyl)thiourea, show distinct reactivity due to electronegative groups. The trifluoromethyl group in such derivatives enhances electrophilicity, improving metal coordination and catalytic activity . In contrast, the mesityl group’s electron-donating methyl groups may reduce electrophilicity but increase steric shielding, making this compound less reactive in polar reactions but more stable in nonpolar media .

Preparation Methods

Nucleophilic Substitution with Thiocarbonyl Reagents

The reaction of primary or secondary amines with thiophosgene (CSCl₂) or thiourea-transfer agents (e.g., Lawesson’s reagent) is a common route. For example, Lawesson’s reagent facilitates the conversion of ureas to thioureas via sulfuration. Adapting this method, this compound could be synthesized by reacting mesitylamine with 3-methylbutanoyl isothiocyanate, though this requires prior synthesis of the isothiocyanate intermediate.

Condensation of Amines and Carbon Disulfide

Carbon disulfide (CS₂) reacts with amines to form dithiocarbamates, which can subsequently be alkylated or acylated. For instance, the patent by US3188312A details the preparation of N,N'-dialkyl thioureas using CS₂ and alkylamines. Applying this method, mesitylamine and 3-methylbutanoylamine could be sequentially treated with CS₂ under alkaline conditions, followed by acidification to yield the target compound.

Stepwise Synthesis of this compound

Preparation of Mesitylamine

Mesitylamine (2,4,6-trimethylaniline) is commercially available but can also be synthesized via nitration and reduction of mesitylene. Key steps include:

  • Nitration : Mesitylene is nitrated with a HNO₃/H₂SO₄ mixture to yield 2,4,6-trimethylnitrobenzene.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) or stoichiometric reduction (Fe/HCl) converts the nitro group to an amine.

Synthesis of 3-Methylbutanoyl Chloride

3-Methylbutanoyl chloride, the acylating agent, is prepared by treating 3-methylbutanoic acid with thionyl chloride (SOCl₂):
CH₃CH(CH₂CH₃)COOH+SOCl₂CH₃CH(CH₂CH₃)COCl+SO₂+HCl\text{CH₃CH(CH₂CH₃)COOH} + \text{SOCl₂} \rightarrow \text{CH₃CH(CH₂CH₃)COCl} + \text{SO₂} + \text{HCl}
This intermediate is critical for introducing the 3-methylbutanoyl group.

Formation of the Thiourea Backbone

Two primary routes are viable:

Method A: Isothiocyanate Intermediate

  • Synthesis of Mesityl Isothiocyanate : Mesitylamine reacts with thiophosgene in dichloromethane:
    Mesityl-NH₂+CSCl₂Mesityl-NCS+2HCl\text{Mesityl-NH₂} + \text{CSCl₂} \rightarrow \text{Mesityl-NCS} + 2\text{HCl}

  • Reaction with 3-Methylbutanoylamine : The isothiocyanate is treated with 3-methylbutanoylamine in tetrahydrofuran (THF):
    Mesityl-NCS+CH₃CH(CH₂CH₃)CONH₂Mesityl-NH-CS-NH-CO-CH₂CH(CH₃)₂\text{Mesityl-NCS} + \text{CH₃CH(CH₂CH₃)CONH₂} \rightarrow \text{Mesityl-NH-CS-NH-CO-CH₂CH(CH₃)₂}
    Yield optimization requires strict temperature control (0–5°C) and anhydrous conditions.

Method B: Direct Condensation

Mesitylamine and 3-methylbutanoylamine are reacted with CS₂ in the presence of a base (e.g., NaOH):
Mesityl-NH₂+CH₃CH(CH₂CH₃)CONH₂+CS₂NaOHMesityl-NH-CS-NH-CO-CH₂CH(CH₃)₂+H₂S\text{Mesityl-NH₂} + \text{CH₃CH(CH₂CH₃)CONH₂} + \text{CS₂} \xrightarrow{\text{NaOH}} \text{Mesityl-NH-CS-NH-CO-CH₂CH(CH₃)₂} + \text{H₂S}
This one-pot method is less selective but more scalable.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Method A : THF or dichloromethane at 0–5°C minimizes side reactions (e.g., polymerization).

  • Method B : Aqueous ethanol at 50–60°C enhances CS₂ solubility and reaction rate.

Catalysis and Additives

  • Triethylamine : Neutralizes HCl in Method A, improving yield.

  • Phase-Transfer Catalysts : Crown ethers (e.g., 18-crown-6) accelerate Method B by facilitating ion pairing.

Analytical Characterization

Spectroscopic Analysis

  • FTIR : C=S stretch at ~1080–1190 cm⁻¹; N-H stretches at ~3200 cm⁻¹.

  • ¹H NMR : Mesityl aromatic protons (δ 6.7–7.0 ppm); isovaleryl methyl groups (δ 0.9–1.1 ppm).

X-Ray Crystallography

Single-crystal X-ray diffraction (as in) confirms the thiourea’s planar structure and hydrogen-bonding networks.

Challenges and Limitations

  • Low Solubility : The mesityl group renders the compound poorly soluble in polar solvents, complicating purification.

  • Isothiocyanate Instability : Mesityl isothiocyanate is moisture-sensitive, requiring inert atmospheres .

Q & A

Advanced Research Question

  • Substitution Effects : Introducing electron-withdrawing groups (e.g., –CF₃) on the aryl ring enhances enzyme inhibition (e.g., urease) by stabilizing ligand-protein interactions .
  • In Vitro Assays :
    • Anticancer Activity : MTT assay against cancer cell lines (e.g., MCF-7, A549) with IC₅₀ values <50 µM indicate potency .
    • Antioxidant Testing : DPPH radical scavenging assay (% inhibition at 100 µg/mL) correlates with thiourea’s redox-active sulfur .
  • Structure-Activity Relationships (SAR) : Use molecular docking (AutoDock Vina) to map binding modes with target proteins (e.g., EGFR kinase) .

What strategies resolve contradictions in spectral data or reactivity profiles of thiourea derivatives?

Advanced Research Question

  • Spectral Ambiguities : For overlapping IR peaks (e.g., C=O vs. C=S), employ 2D NMR (HSQC, HMBC) to assign proton-carbon correlations unambiguously .
  • Reactivity Discrepancies : Compare experimental reaction outcomes (e.g., oxidation products) with computational predictions (DFT) to identify competing pathways .
  • Crystallographic Validation : Resolve tautomeric forms (thione vs. thiol) via single-crystal X-ray diffraction, which may explain divergent reactivity .

How can thiourea derivatives be evaluated for multifunctional applications (e.g., antioxidants, lubricant additives)?

Advanced Research Question

  • Antioxidant Testing : Use accelerated oxidation assays (e.g., Rancimat) in polyol matrices to measure induction periods. TSBE derivatives show 2–3× longer stability vs. controls .
  • Tribological Studies : Evaluate antifriction properties using a four-ball tester; thiourea additives reduce coefficient of friction by 30–40% due to sulfur-mediated surface passivation .

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